3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide
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Overview
Description
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazinoindazole core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds containing pyrazinoindolone frames have been reported as potent mitogen-activated protein kinase-2 (mk2) inhibitors . MK2 is a kinase involved in cell cycle regulation and response to stress stimuli, making it a potential target for cancer treatment .
Mode of Action
It is synthesized via a base-mediated/metal-free approach involving intramolecular indole n–h alkylation of novel bis-amide ugi-adducts . This suggests that the compound might interact with its targets through the indole N–H group, leading to changes in the target’s function.
Biochemical Pathways
Given its potential role as an mk2 inhibitor , it could impact pathways related to cell cycle regulation and stress response.
Result of Action
As a potential mk2 inhibitor , it could potentially inhibit cell cycle progression and alter cellular responses to stress stimuli.
Action Environment
Its synthesis involves a base-mediated/metal-free approach in dmso and 100 °c conditions , suggesting that its stability and activity might be influenced by pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, including the formation of the pyrazinoindazole core and subsequent functionalization. One common method involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide intermediate. This intermediate undergoes intramolecular cyclization to form the pyrazinoindazole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the pyrazinoindazole core, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazinoindazole compounds.
Scientific Research Applications
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole are structurally similar and exhibit similar biological activities.
Pyrazinoindolones: These compounds share the pyrazinoindazole core and are known for their therapeutic potential.
Uniqueness
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide is unique due to its specific functional groups and the presence of the pyridine 1-oxide moiety, which can enhance its solubility and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(15-4-3-8-25(28)14-15)24-12-10-23(11-13-24)19-18-16-5-1-2-6-17(16)22-26(18)9-7-21-19/h3-4,7-9,14H,1-2,5-6,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRROJHVWOXPVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=C[N+](=CC=C5)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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